molecular formula C20H27N5O2 B2823152 3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1206986-05-1

3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one

Cat. No.: B2823152
CAS No.: 1206986-05-1
M. Wt: 369.469
InChI Key: PTKLPNCXTRUKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(4-Cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its molecular structure features a benzo[d][1,2,3]triazin-4-one core linked to a cyclohexylpiperazine group via a carbonyl-containing propyl chain. This specific architecture suggests potential as a key intermediate or scaffold for investigating novel therapeutic agents. The piperazine moiety is a common pharmacophore found in compounds targeting the central nervous system . Furthermore, structurally related compounds containing benzotriazine or similar heterocyclic systems are investigated for their potential as kinase inhibitors for oncology research and for the treatment of ischemic conditions . Researchers can utilize this high-purity compound to explore its specific biological activity, mechanism of action, and structure-activity relationships (SAR) in various disease models. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-1,2,3-benzotriazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-11-25-20(27)17-8-4-5-9-18(17)21-22-25/h4-5,8-9,16H,1-3,6-7,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTKLPNCXTRUKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve continuous flow synthesis techniques to ensure high yield and purity. These methods utilize automated systems to control reaction conditions precisely, enhancing scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzo[d][1,2,3]triazin-4(3H)-one core can interact with active sites of enzymes, inhibiting their activity. The piperazine ring can enhance binding affinity and selectivity towards certain receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Structural Variations and Key Features

The target compound’s structural analogs differ in three primary aspects:

Core Heterocycle: Benzotriazinone vs. benzoxazolone, benzothiazolone, or quinazolinone.

Piperazine Substituent : Cyclohexyl vs. aryl (e.g., 3-chlorophenyl, 2-methoxyphenyl) or fused bicyclic groups (e.g., benzodioxin).

Linker Chain : Propyl vs. butyl or ethyl chains, with varying oxidation states.

Table 1: Structural and Property Comparison
Compound Name/ID Core Structure Piperazine Substituent Linker Molecular Weight Key Properties/Activities
Target Compound Benzotriazin-4(3H)-one Cyclohexyl 3-oxopropyl ~377 (calculated) High lipophilicity; potential sigma ligand
3-{2-[4-(2-Methoxyphenyl)... (CAS 440332-24-1) Benzotriazin-4(3H)-one 2-Methoxyphenyl 2-oxoethyl 379.41 Predicted pKa ~3.12; aromatic substituent enhances π-π interactions
CM156 () Benzothiazole-2(3H)-thione Cyclohexyl Butyl Not reported Thione group may enhance metal binding; sigma receptor activity
CAS 440331-39-5 () Benzotriazin-4(3H)-one Phenyl Butyl 377.44 Lower lipophilicity vs. cyclohexyl; predicted boiling point 605.6°C
3-{(2S)-...chlorophenyl () Benzotriazin-4(3H)-one 3-Chlorophenyl Oxobutanyl (chiral) Not reported Stereochemistry may influence receptor selectivity
5i () Benzoxazol-2(3H)-one 4-(2-Oxobenzoxazol-3-yl)butyl Propyl ~506 (HRMS) Bivalent ligand; moderate yield (51–53%)

Biological Activity

The compound 3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one is a member of the triazinone family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C18H24N4O\text{C}_{18}\text{H}_{24}\text{N}_4\text{O}

This compound features a triazinone core linked to a cyclohexylpiperazine moiety, which may influence its pharmacological properties.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antitumor Activity : Many triazinones have been studied for their cytotoxic effects against cancer cell lines. The presence of the piperazine ring is known to enhance interaction with biological targets such as DNA or specific receptors.
  • Anticonvulsant Effects : The piperazine component may also contribute to neuroactive properties, making it a candidate for anticonvulsant activity.

Antitumor Activity

A study evaluating the cytotoxic effects of various triazinones demonstrated that derivatives with similar structural features to our compound displayed significant activity against human tumor cell lines. For instance:

CompoundCell Line TestedIC50 (µM)
Compound AMCF-7 (Breast Cancer)16.19 ± 1.35
Compound BHCT-116 (Colorectal Cancer)17.16 ± 1.54

These results suggest that compounds with a similar backbone may exhibit comparable antitumor properties, potentially positioning our compound as a candidate for further investigation in oncology.

Anticonvulsant Activity

In another study focusing on the anticonvulsant properties of benzodiazepine derivatives, compounds were tested using the PTZ-induced seizure model. Results indicated that certain derivatives provided significant protection against seizures at low doses:

CompoundDose (mg/kg)Protection (%)
Compound X0.480
Compound Y2080

This highlights the potential for our compound to exhibit similar protective effects in seizure models.

Case Studies

  • Case Study on Antitumor Efficacy : A recent investigation into triazinone derivatives revealed that modifications at specific positions led to enhanced cytotoxicity against breast and colorectal cancer cell lines. The introduction of substituents on the piperazine ring was found to significantly increase activity.
  • Neuropharmacological Evaluation : In vivo studies have shown that triazinone derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurological disorders. The compound's ability to interact with GABAergic pathways suggests it could be effective against conditions like epilepsy or anxiety.

Q & A

Basic: What are the recommended synthetic routes for 3-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Coupling of a benzo[d][1,2,3]triazin-4(3H)-one core with a propyl linker via nucleophilic substitution or amidation.
  • Step 2: Introduction of the 4-cyclohexylpiperazine moiety through a ketone intermediate (e.g., using 3-oxo-propyl derivatives).
  • Optimization: Reaction conditions (e.g., dichloromethane or acetonitrile as solvents, triethylamine as a base) are critical for yield and purity. Purification often employs column chromatography or recrystallization .

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy: 1H and 13C NMR verify linker connectivity and piperazine substitution patterns. For example, aromatic protons in the benzotriazinone ring appear at δ 7.5–8.5 ppm, while piperazine protons resonate at δ 2.5–3.5 ppm .
  • HRMS: Confirms molecular weight (e.g., calculated [M+H]+ for C22H28N6O2: 415.22; observed: 415.23) .
  • Elemental Analysis: Validates carbon, hydrogen, and nitrogen ratios within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions (e.g., varying IC50 values across studies) require:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK-293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
  • Structural Verification: Confirm batch purity via HPLC (>95%) and rule out degradation products .
  • Dose-Response Curves: Use ≥6 concentration points to calculate accurate EC50/IC50 values and assess statistical significance (p<0.05 via ANOVA) .

Advanced: What experimental designs are optimal for studying its interaction with biological targets?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., serotonin receptors) to measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 µM) .
  • Molecular Dynamics Simulations: Model piperazine-cyclohexyl interactions with receptor binding pockets (e.g., using AMBER or GROMACS) to predict affinity .
  • Competitive Binding Assays: Use radiolabeled ligands (e.g., [3H]-WAY-100635) to determine Ki values in receptor-rich tissues (e.g., rat brain homogenates) .

Advanced: How to design a pharmacological study to evaluate its mechanism of action?

Methodological Answer:

  • In Vitro:
    • Target Panels: Screen against 50+ kinases or GPCRs to identify off-target effects .
    • Pathway Analysis: Use Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) .
  • In Vivo:
    • Dose Escalation: Administer 1–30 mg/kg (oral/i.p.) in rodent models, monitoring biomarkers (e.g., plasma cytokine levels) .
    • Control Groups: Include vehicle, positive controls (e.g., known receptor antagonists), and sham-treated animals .

Basic: What analytical methods ensure compound purity and stability?

Methodological Answer:

  • HPLC: Use a C18 column (gradient: 10–90% acetonitrile in H2O + 0.1% TFA) with UV detection at 254 nm. Acceptable purity: ≥95% .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (e.g., decomposition temperature >200°C indicates suitability for long-term storage) .
  • Accelerated Stability Testing: Incubate at 40°C/75% RH for 4 weeks; monitor degradation via LC-MS .

Advanced: How to incorporate theoretical frameworks into research on this compound?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Link piperazine substituents (e.g., cyclohexyl vs. phenyl) to biological activity using QSAR models (e.g., CoMFA or 3D-pharmacophore mapping) .
  • Systems Biology: Integrate omics data (transcriptomics/proteomics) to map compound effects on cellular networks .
  • Pharmacokinetic Modeling: Predict absorption/distribution using software like GastroPlus, validated against in vivo PK data .

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Optimization: Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts (e.g., silica-supported palladium) to improve recyclability .
  • Flow Chemistry: Implement continuous flow reactors for amidation steps, reducing reaction time from hours to minutes .
  • DoE (Design of Experiments): Use factorial design to optimize variables (temperature, solvent ratio, catalyst loading) and maximize yield .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.